molecular formula C11H17Cl2N3O B11767659 3-(Piperazin-1-yl)benzamide dihydrochloride

3-(Piperazin-1-yl)benzamide dihydrochloride

Katalognummer: B11767659
Molekulargewicht: 278.18 g/mol
InChI-Schlüssel: HUUNJDIASCEFMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Piperazin-1-yl)benzamide dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, primarily for the development of novel anti-infective agents and central nervous system (CNS) therapeutics. Its core structure, featuring a benzamide moiety linked to a piperazine ring, is a privileged framework in drug discovery. Recent scientific investigations into structurally related piperazinyl benzamide compounds have demonstrated potent multi-stage antiplasmodial activity against Plasmodium falciparum strains, including those resistant to first-line treatments like chloroquine, positioning this chemical class as a promising starting point for new antimalarial therapies . Furthermore, related analogs have shown broad-spectrum antibacterial efficacy against critical-priority ESKAPE pathogens, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . In parallel research, benzamide derivatives incorporating the piperazine group have been identified as key compounds in neuroscience research, with studies highlighting their potential in modulating targets relevant to Alzheimer's disease and other CNS disorders . The piperazine ring enhances the molecule's pharmacokinetic properties, contributing to favorable drug-likeness and serving as a versatile handle for further synthetic modification to optimize activity and solubility . The dihydrochloride salt form provided here improves the compound's aqueous solubility, facilitating its use in various in vitro assay systems. This product is intended for research purposes as a building block in synthetic chemistry, a reference standard in biological screening, and a tool compound for investigating mechanisms of action in parasitology, bacteriology, and neuropharmacology.

Eigenschaften

Molekularformel

C11H17Cl2N3O

Molekulargewicht

278.18 g/mol

IUPAC-Name

3-piperazin-1-ylbenzamide;dihydrochloride

InChI

InChI=1S/C11H15N3O.2ClH/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14;;/h1-3,8,13H,4-7H2,(H2,12,15);2*1H

InChI-Schlüssel

HUUNJDIASCEFMX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(=O)N.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Piperazin-1-yl)benzamid-Dihydrochlorid beinhaltet typischerweise die Reaktion von Piperazin mit Benzoylchlorid unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol durchgeführt, wobei eine Base wie Triethylamin vorhanden ist, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Produkt wird dann durch Umkristallisation oder Chromatographietechniken gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 3-(Piperazin-1-yl)benzamid-Dihydrochlorid skalierbarere Methoden wie die kontinuierliche Durchfluss-Synthese umfassen. Diese Methode ermöglicht die effiziente und konsistente Produktion der Verbindung, indem die Reaktanten kontinuierlich in einen Reaktor geleitet und das Produkt gesammelt werden. Dieser Ansatz minimiert den Bedarf an großen Batch-Reaktoren und kann die Gesamtausbeute und Reinheit der Verbindung verbessern .

Analyse Chemischer Reaktionen

Amide Bond Formation and Modification

The benzamide group participates in coupling reactions to generate derivatives with modified pharmacological properties:

  • Reagents : Ethyl piperidine-4-carboxylate, N-hydroxybenzotriazole (HOBt), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and N-methylpiperazine .

  • Conditions : Tetrahydrofuran (THF) or dichloromethane under nitrogen, room temperature to 70°C.

  • Products :

    • Substituted benzamides like (3,4-dihydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone (yield: 10%) .

    • 1‐benzyl‐4‐(4‐chlorobenzoyl)piperazine (yield: 86%) via EDCI-mediated coupling .

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation and acylation:

  • Alkylation :

    • Reagents : Bromo-methyl esters, potassium carbonate (K₂CO₃) .

    • Conditions : Reflux in acetonitrile (12–24 h).

    • Products : Alkylated piperazine derivatives with ester groups for further hydrolysis .

  • Acylation :

    • Reagents : Pyrazine-2-carbonyl chloride, m-chloroperoxybenzoic acid (mCPBA) .

    • Conditions : Acetic anhydride–acetic acid mixtures or THF with triethylamine.

    • Products : Acylated derivatives like N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}benzamide .

Oxidation and Reduction Reactions

The compound’s aromatic and aliphatic regions undergo redox transformations:

  • Oxidation :

    • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) .

    • Products : Carboxylic acids or ketones from alcohol intermediates .

  • Reduction :

    • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    • Products : Secondary alcohols or amines via borane-THF complexes .

Substitution Reactions

Electrophilic substitution occurs at the benzene ring or piperazine nitrogen:

  • Halogenation :

    • Reagents : Chlorine (Cl₂), bromine (Br₂) in dichloromethane.

    • Products : Halogenated benzamides for enhanced bioactivity.

  • Nucleophilic Aromatic Substitution :

    • Reagents : Phenol derivatives, cesium carbonate (Cs₂CO₃) .

    • Products : Nitro-substituted intermediates for further functionalization .

Key Reaction Data Table

Reaction TypeReagents/ConditionsMajor ProductsYield (%)References
Amide CouplingEDCI/HOBt, THF, 24 h1‐benzyl‐4‐(4‐chlorobenzoyl)piperazine86
Piperazine AlkylationK₂CO₃, CH₃CN, refluxAlkylated ester derivatives60–90
OxidationKMnO₄, dioxane, 70°CPicolinic acid derivatives75
Reductive AminationBH₃- THF, HClSecondary amines80–95

Stability and Reaction Optimization

  • Microsomal Stability : Selected derivatives show >80% stability in rat liver microsomes .

  • Purification : Silica gel chromatography (ethyl acetate:dichloromethane = 1:1) ensures >95% purity .

Wissenschaftliche Forschungsanwendungen

Antineoplastic Agents

Research indicates that 3-(Piperazin-1-yl)benzamide dihydrochloride exhibits notable antitumor properties. It has been studied for its interactions with various biological targets, including:

  • Dopamine Receptors : The compound shows selective binding to dopamine receptors, which are critical in modulating neuropsychiatric conditions and have implications in cancer therapy.
  • DDR1 Inhibition : Selective inhibitors targeting DDR1 (Discoidin Domain Receptor 1) have shown potential in suppressing tumorigenicity and inhibiting lung cancer metastasis. Compounds structurally related to this compound have been identified as promising candidates in this area .

Neuropsychiatric Disorders

The compound's affinity for dopamine receptors also positions it as a potential treatment for neuropsychiatric disorders, such as schizophrenia and depression. Its pharmacological profile suggests it may help in modulating neurotransmitter activity, potentially leading to improved therapeutic outcomes .

Biochemical Research Applications

This compound is utilized in proteomics research, where it aids in the study of protein interactions and functions. Its ability to influence cellular signaling pathways makes it a useful tool in understanding complex biological systems.

Cancer Treatment Studies

In experimental models, compounds similar to this compound have demonstrated significant efficacy:

  • Inhibition of Cell Migration : Studies have shown that related compounds can inhibit the migration and invasion of non-small cell lung cancer (NSCLC) cells, indicating their potential application in cancer therapy .
  • Amyloid Beta Reduction : Research on substituted piperazine benzamides suggests that they can reduce amyloid beta levels, which is crucial for developing treatments for Alzheimer's disease .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on various benzamide derivatives, highlighting the specific structural features that enhance their biological activity against targets such as acetylcholinesterase and β-secretase. These findings suggest that modifications to the piperazine or benzamide moieties could lead to improved therapeutic agents for neurodegenerative diseases .

Comparative Data Table

Compound NameStructure CharacteristicsBiological Activity
This compoundBenzamide linked to piperazineAntineoplastic, Neuropsychiatric
TPI-1917-49Substituted thiazole piperazine benzamideAmyloid beta reduction
N,N-DimethylpiperazineDimethylated piperazineEnhanced blood-brain barrier penetration

Wirkmechanismus

The mechanism of action of 3-(Piperazin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist at dopamine and serotonin receptors, which can influence neurotransmitter signaling pathways.

Vergleich Mit ähnlichen Verbindungen

The following compounds share structural or functional similarities with 3-(Piperazin-1-yl)benzamide dihydrochloride. Key differences in substituents, pharmacological activity, and physicochemical properties are highlighted.

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Application/Activity Reference
This compound C₁₁H₁₆Cl₂N₄O 307.18 Benzamide core, dihydrochloride salt Intermediate, receptor studies
N-Methyl-3-(piperazin-1-yl)benzamide dihydrochloride C₁₂H₁₈Cl₂N₄O 329.20 N-methyl group on benzamide Reference standard, solubility studies
2-(Piperazin-1-yl)-1H-benzimidazole dihydrochloride C₁₁H₁₅Cl₂N₅ 280.18 Benzimidazole core Antifungal/antiviral research
3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride C₁₁H₁₄ClN₃S 267.77 Benzisothiazole core, monohydrochloride salt Ziprasidone impurity; serotonin receptor studies
Key Observations:
  • Salt Form: The number of hydrochloride counterions (mono vs. di) impacts solubility and stability. Dihydrochloride salts (e.g., 3-(Piperazin-1-yl)benzamide) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., Ziprasidone-related compounds) .
  • Core Structure : Replacing benzamide with benzimidazole (as in ) or benzisothiazole (as in ) alters electronic properties and binding affinity. Benzimidazole derivatives often show enhanced antimicrobial activity due to increased planarity and hydrogen-bonding capacity.

Pharmacologically Active Analogues

Compound Name Molecular Formula Target/Mechanism Key Findings Reference
WAY-100135 (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride C₂₄H₃₄Cl₂N₄O₂ 5-HT₁ₐ receptor antagonist Reduces dyskinesia in primate Parkinson’s models; high selectivity for 5-HT₁ₐ
GR-55562 3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride C₂₄H₃₁Cl₂N₅O₂ 5-HT₁B receptor antagonist Inhibits serotonin reuptake; used in migraine research
Impurity C (Dihydrochloride) 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride C₂₂H₂₄Cl₃N₇O Pharmaceutical impurity Detected in antipsychotic drug synthesis; requires strict purity control
Key Observations:
  • Receptor Specificity : WAY-100135 and GR-55562 demonstrate how piperazine derivatives can be tailored for selective receptor antagonism (5-HT₁ₐ vs. 5-HT₁B) by modifying substituents like methoxyphenyl or pyridinyl groups .
  • Impurity Profiles : Chlorophenyl-substituted piperazines (e.g., Impurity C) highlight challenges in synthetic routes and the need for robust analytical methods to ensure drug safety .

Biologische Aktivität

3-(Piperazin-1-yl)benzamide dihydrochloride is a compound with significant biological activity, particularly noted for its applications in cancer treatment and neuropsychiatric disorders. This article delves into its various biological activities, synthesis methods, and relevant research findings.

  • Molecular Formula : C12H19Cl2N3O
  • Molecular Weight : Approximately 292.2 g/mol
  • Structure : The compound features a benzamide moiety linked to a piperazine ring via a methylene bridge, existing as a dihydrochloride salt which enhances its solubility in aqueous environments.

Antineoplastic Activity

Research indicates that this compound demonstrates notable antineoplastic properties. In various studies, it has shown efficacy against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via caspase activation
U-937 (Monocytic Leukemia)4.5Inhibits cell proliferation
HCT-116 (Colon Cancer)0.48Triggers G1 phase arrest

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle regulation, making it a candidate for further development in cancer therapy .

Neuropsychiatric Applications

The compound has also been studied for its effects on neuropsychiatric disorders. Its interactions with dopamine receptors suggest potential applications in treating conditions such as schizophrenia and depression. It is believed to modulate neurotransmitter activity, although detailed mechanisms remain to be fully elucidated.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Amidation Reactions : Reaction of piperazine with benzoyl chloride followed by dihydrochloride salt formation.
  • Cyclization Techniques : Utilizing intermediates from piperazine derivatives to form the final product through cyclization reactions.

These methods enhance the yield and purity of the compound, making it suitable for biological testing .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study evaluated its antitumor activity against human leukemia cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
  • Another research focused on its antibacterial properties, revealing effectiveness against various bacterial strains, thus opening avenues for its use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it's beneficial to compare it with structurally similar compounds:

Compound Name Unique Features Biological Activity
4-(Piperazin-1-yl)butyric acidPotential anti-inflammatory propertiesModerate anti-inflammatory activity
N-[4-(4-Arylpiperazin-1-yl)butyl]carboxamidesSelective D3 receptor ligandsNeurotransmitter modulation
N,N-DimethylpiperazineEnhanced lipophilicity affecting CNS penetrationVariable neuroactivity

These comparisons underline the distinctive pharmacological profile of this compound, particularly its dual role in oncology and psychiatry.

Q & A

Q. What are the primary synthetic routes for 3-(Piperazin-1-yl)benzamide dihydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between benzamide derivatives and piperazine, followed by dihydrochloride salt formation. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and stoichiometric ratios. To optimize yields, employ statistical Design of Experiments (DoE) to test variables like reaction time, catalyst loading (e.g., K₂CO₃), and pH. For example, a Central Composite Design (CCD) can identify interactions between temperature and solvent efficiency . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and compare retention times against certified reference standards. For structural confirmation, perform ¹H/¹³C NMR (DMSO-d₆ solvent) to verify piperazine proton signals at δ 2.8–3.5 ppm and aromatic protons at δ 7.2–7.8 ppm. Mass spectrometry (ESI+) should show [M+H]⁺ at m/z 234.1 (free base) and 307.0 (dihydrochloride). Cross-reference with IR spectroscopy for amide C=O stretches (~1650 cm⁻¹) .

Q. What are common impurities in synthesized batches, and how can they be mitigated?

  • Methodological Answer : Impurities often include unreacted benzamide precursors (e.g., 3-nitrobenzamide) or mono-hydrochloride salts. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:1) and UV visualization identifies residual reactants. For quantification, LC-MS detects byproducts like N-alkylated piperazines. Mitigation strategies include post-reaction quenching with aqueous NaHCO₃ and repeated washing with cold ether .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved pharmacological activity?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron density maps of the benzamide core, identifying sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors (5-HT₁A). Pair computational results with SAR studies ; for example, substituting the benzamide’s para position with electron-withdrawing groups (e.g., -Cl) may enhance receptor selectivity. Validate predictions via in vitro assays (e.g., cAMP inhibition) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Conduct orthogonal assays :
  • Compare in vitro (e.g., HEK-293 cells) and ex vivo (e.g., rat brain slices) models.
  • Test stability in physiological buffers (pH 7.4, 37°C) via HPLC over 24 hours to rule out degradation.
    Cross-reference with literature using platforms like ICReDD’s reaction databases to align experimental protocols .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer : Implement flow chemistry for continuous piperazine coupling, which improves heat/mass transfer. Monitor critical quality attributes (CQAs) like particle size (via dynamic light scattering ) to ensure consistency. Use Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time reaction monitoring. For salt formation, optimize anti-solvent addition rates (e.g., HCl gas vs. aqueous HCl) to control crystal polymorphism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.